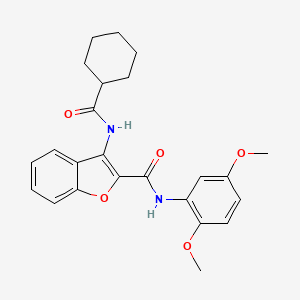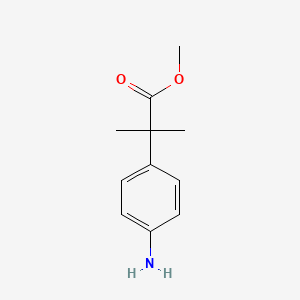
Methyl 2-(4-aminophenyl)-2-methylpropanoate
Descripción general
Descripción
Methyl 2-(4-aminophenyl)-2-methylpropanoate, also known as MAMP, is an organic compound that has a wide range of applications in scientific research. MAMP is a derivative of the amino acid phenylalanine and is used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The 2-phenethylamine motif, present in Methyl 2-(4-aminophenyl)-2-methylpropanoate, plays a crucial role in medicinal chemistry. Researchers have explored its potential as ligands for various receptors, including adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), and monoamine oxidase (MAO). Additionally, it interacts with peroxisome proliferator-activated receptors (PPAR) and sigma receptors. Investigating its binding affinity and selectivity against these targets could lead to novel drug candidates .
Anticonvulsant Properties
Methyl 2-(4-aminophenyl)-2-methylpropanoate has been studied for its anticonvulsant effects. Researchers have found that related compounds enhance the action of conventional antiepileptic drugs in animal models. Further exploration of its mechanism of action and potential clinical applications is warranted .
Organic Synthesis and Building Blocks
This compound serves as a valuable building block for organic synthesis. Researchers have utilized it in the creation of more complex molecules. Its presence in pharmaceutical testing underscores its significance in drug discovery and development.
Biological Activity and Mode of Action
Exploring the biological activity of Methyl 2-(4-aminophenyl)-2-methylpropanoate sheds light on its potential therapeutic applications. Researchers have synthesized related benzothiazoles and evaluated their antimicrobial activity. Elucidating its mode of action can guide further drug design and optimization .
Propiedades
IUPAC Name |
methyl 2-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFHQYENHWZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-aminophenyl)-2-methylpropanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

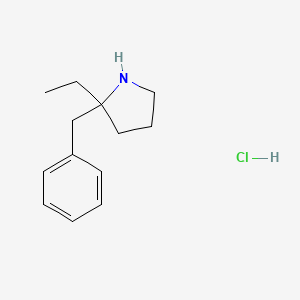
![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)
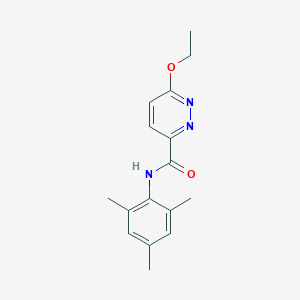
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)
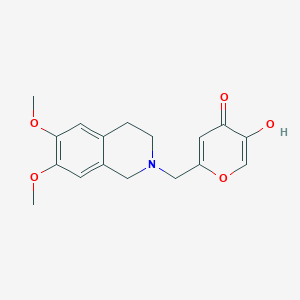

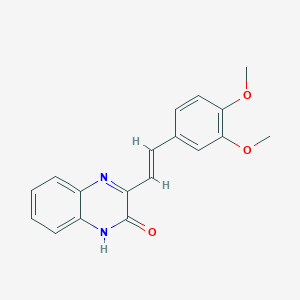

![(2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene;hydrochloride](/img/structure/B2796757.png)
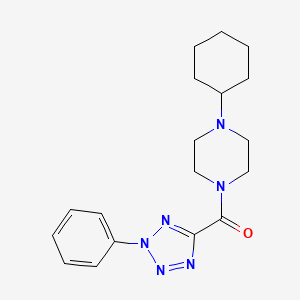
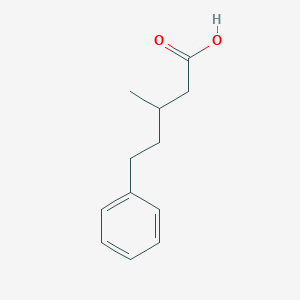
![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)
